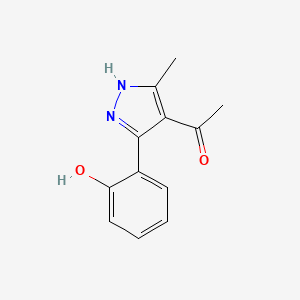
6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a methyl group
準備方法
The synthesis of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with appropriate reagents to form the pyrazole ring. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in dry tetrahydrofuran (THF) under reflux conditions . This reaction yields an intermediate enaminone, which can then be cyclized with hydrazonoyl chloride derivatives to form the desired pyrazole compound .
化学反応の分析
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
科学的研究の応用
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .
類似化合物との比較
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and biological activities.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethanone: This compound has the hydroxy group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
104248-20-6 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
1-[3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)15)12(14-13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3,(H,13,14) |
InChIキー |
JFDVFGFMHCVNOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


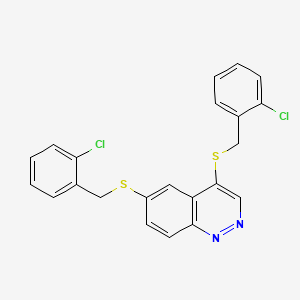
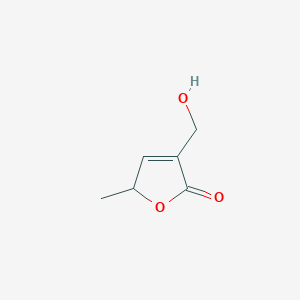
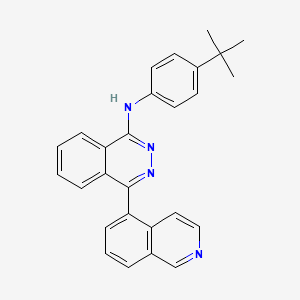
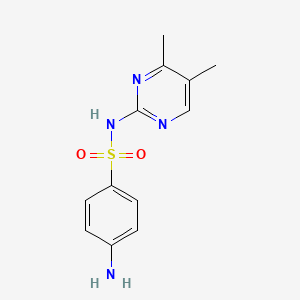
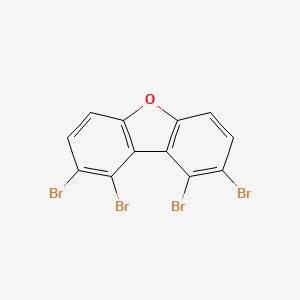
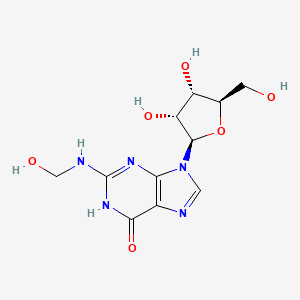
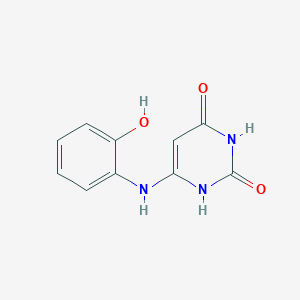
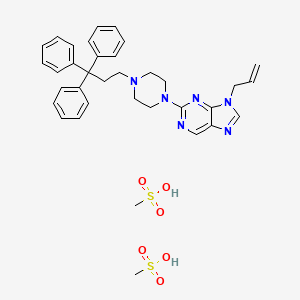
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)


![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)

